BenchChemオンラインストアへようこそ!

Phyllaemblic acid B

Antiviral Coxsackievirus B3 Sesquiterpenoid scaffold

Phyllaemblic acid B is a bisabolane-type sesquiterpenoid (C₁₅H₂₄O₉, MW 348.34 g/mol) first isolated from the roots of Phyllanthus emblica L. (Euphorbiaceae).

Molecular Formula C15H24O9
Molecular Weight 348.34 g/mol
Cat. No. B1251673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhyllaemblic acid B
Synonymsphyllaemblic acid B
Molecular FormulaC15H24O9
Molecular Weight348.34 g/mol
Structural Identifiers
SMILESC1C(CC2C(C1O)C(C3(O2)CC(C(CO3)CO)O)(CO)O)C(=O)O
InChIInChI=1S/C15H24O9/c16-4-8-5-23-15(3-10(8)19)14(22,6-17)12-9(18)1-7(13(20)21)2-11(12)24-15/h7-12,16-19,22H,1-6H2,(H,20,21)/t7-,8+,9+,10-,11+,12-,14-,15-/m0/s1
InChIKeyYCATYHRROQAZDN-SFLVWTQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phyllaemblic Acid B Procurement Guide: Bisabolane Sesquiterpenoid from Phyllanthus emblica for Antiviral and Metabolic Research


Phyllaemblic acid B is a bisabolane-type sesquiterpenoid (C₁₅H₂₄O₉, MW 348.34 g/mol) first isolated from the roots of Phyllanthus emblica L. (Euphorbiaceae) [1]. It features a distinctive spiro-acetal bicyclic scaffold with a carboxylic acid moiety at C-13 and belongs to a rare subclass of highly oxygenated sesquiterpenoids found exclusively in Phyllanthus spp. roots. Unlike the more extensively characterized norbisabolane-type phyllaemblic acid and its glycoside derivatives (phyllaemblicins A–C, H1–H14), phyllaemblic acid B possesses a bisabolane carbon skeleton with a unique C-8 spiro-acetal configuration that distinguishes it from all other phyllaemblic-class compounds [1][2].

Why Phyllaemblic Acid B Cannot Be Replaced by Phyllaemblic Acid or Phyllaemblicin B in Experimental Workflows


The phyllaemblic compound family exhibits profound structure-dependent divergence in bioactivity that precludes interchangeable use. Phyllaemblic acid (a norbisabolane aglycone) showed no detectable anti-CVB3 activity (IC₅₀ >200 µg/mL), whereas its glycosylated derivative phyllaemblicin B displayed potent inhibition (IC₅₀ 7.8 µg/mL, TI 6.4) [1]. This demonstrates that glycosylation status alone determines antiviral efficacy within this chemotype. Phyllaemblic acid B occupies a distinct structural niche: it is a bisabolane-type aglycone with a spiro-acetal bridge absent in the norbisabolane series [2]. Researchers cannot substitute phyllaemblic acid B with phyllaemblic acid for scaffold-activity studies, nor with phyllaemblicin B for aglycone-specific investigations. Each compound represents a unique node in the structure-activity landscape, and substitution without verification introduces uncontrolled variables in target engagement, metabolic stability, and polypharmacology profiles.

Quantitative Differentiation Evidence for Phyllaemblic Acid B Against Closest Analogs


Scaffold-Class Differentiation: Bisabolane-Type Phyllaemblic Acid B vs. Norbisabolane-Type Phyllaemblic Acid in Antiviral CVB3 Assays

Phyllaemblic acid B belongs to the bisabolane sesquiterpenoid class, whereas phyllaemblic acid is a norbisabolane (one carbon fewer in the sesquiterpene skeleton). In the CVB3 cytopathic effect inhibitory assay, the norbisabolane-type phyllaemblic acid (compound 4) exhibited no detectable antiviral activity at tested concentrations (CC₅₀ not reached; IC₅₀ unquantifiable above 200 µg/mL), while its glycoside phyllaemblicin B showed strong activity (IC₅₀ 7.8 µg/mL, TI 6.4) [1]. The bisabolane scaffold of phyllaemblic acid B, featuring a C-8 spiro-acetal bridge, represents a structurally distinct starting point for SAR exploration that is absent from the norbisabolane series [2]. No direct CVB3 data exist for phyllaemblic acid B itself, representing a critical data gap.

Antiviral Coxsackievirus B3 Sesquiterpenoid scaffold

Aglycone vs. Glycoside Functional Divergence: Phyllaemblic Acid B Compared with Phyllaemblicin B in Cytotoxicity and Antiviral Selectivity

Within the phyllaemblic chemotype, glycosylation profoundly alters both cytotoxicity and antiviral potency. Phyllaemblicin B (a glycoside) exhibited CC₅₀ 50.2 µg/mL against HeLa cells and anti-CVB3 IC₅₀ 7.8 µg/mL, yielding a therapeutic index (TI) of 6.4 [1]. In contrast, the aglycone phyllaemblic acid showed no cytotoxicity at comparable concentrations and no antiviral activity, consistent with the observation that 'no cytotoxic activity [was found] for phyllaemblic acid and phyllaemblicin A' in prior studies [2]. Phyllaemblic acid B, as a bisabolane-type aglycone, is structurally analogous to the inactive aglycone phyllaemblic acid but with a different carbon skeleton. Its aglycone status predicts low inherent cytotoxicity relative to glycosylated derivatives, making it a potentially cleaner probe for target-based assays where glycoside-related off-target effects are undesirable.

Cytotoxicity Therapeutic index Glycosylation SAR

Xanthine Oxidase Inhibition Potential: In Silico Docking Evidence for Phyllaemblic Acid B vs. Allopurinol Standard

In a combined in silico and in vitro study of Embilica officinalis phytoconstituents, phyllaemblic acid B (reported as 'Phyllembilic acid B') was among eight major compounds subjected to molecular docking against xanthine oxidase (XO) [1]. The ethanolic extract (EOEt) exhibited in vitro XO inhibitory activity with IC₅₀ 352.0 ± 0.21 µg/mL, substantially more potent than the standard allopurinol (IC₅₀ 723.9 ± 0.21 µg/mL) [1]. While individual compound IC₅₀ values were not reported, the docking study identified phyllaemblic acid B as one of the major phytoconstituents potentially contributing to this inhibition. The study noted that the inhibitory property 'may be due to the presence of synergistic effect' among multiple constituents [1]. Direct comparative docking scores between phyllaemblic acid B and co-occurring ligands (gallic acid, ethyl gallate, ascorbic acid) were not published, limiting the strength of this differentiation.

Xanthine oxidase In silico docking Gout

Structural Distinction from Closest Isomer: Phyllaemblic Acid B vs. Phyllaemblic Acid C in Stereochemical Configuration

Phyllaemblic acid B (1) and phyllaemblic acid C (2) are both bisabolane-type sesquiterpenoids with identical molecular formula (C₁₅H₂₄O₉) co-isolated from the same BuOH extract of P. emblica roots [1]. The two compounds differ in stereochemical configuration as determined by the phenylglycine methyl ester (PGME) method. Key ¹³C NMR distinctions include: C-6 (δ 53.0 in 1 vs. δ 43.9 in 2), C-11 (δ 43.3 in 1 vs. δ 43.4 in 2), and C-13 carboxyl (δ 179.7 in 1 vs. δ 180.2 in 2) [1]. The absolute stereochemistry of 1 was conclusively assigned, while compound 2 showed distinct PGME-derived Δδ values. These stereochemical differences may affect binding to chiral biological targets such as enzymes and receptors. No comparative bioactivity data between phyllaemblic acid B and C have been published.

Stereochemistry Structure elucidation Bisabolane sesquiterpenoid

Antioxidant Capacity: FRAP Activity of Phyllaemblic Acid B in the Context of Phyllanthus emblica Extract Benchmarking

A 2024 systematic review of antidiabetic activities of Phyllanthus emblica reported that phyllaemblic acid B exhibited ferric reducing antioxidant power (FRAP) with an IC₅₀ value of 3.51 ± 0.03 mmol/g [1]. This value was reported alongside other P. emblica constituent data in studies using hydro-alcoholic fruit extracts that demonstrated significant reductions in blood glucose, HbA1c, and total glyceride levels in in vivo models [1]. For context, isolated phenolic compounds from P. emblica fruits showed FRAP values in the range of 1.01–5.79 µM Fe²⁺/µM [2]. Direct head-to-head FRAP comparison between phyllaemblic acid B and its isomer phyllaemblic acid C, or between phyllaemblic acid B and common antioxidant standards (ascorbic acid, Trolox), has not been published.

Antioxidant FRAP assay Metabolic disease

Lack of Cytotoxic Activity: Class-Level Evidence Distinguishing Bisabolane Aglycones from Cytotoxic Norbisabolane Glycosides

Zhang et al. (2001) explicitly stated that 'our previous work showed no cytotoxic activity for phyllaemblic acid and phyllaemblicin A' [1]. This finding is corroborated by a subsequent study on Glochidion coccineum rhizomes where phyllaemblic acid (5) and phyllaemblic acid methyl ester (6) 'were found to [exhibit] no cytotoxic or antioxidant activities' [2]. In contrast, glycosylated norbisabolane derivatives such as phyllaemblicin H1 showed moderate cytotoxicity against A-549 (IC₅₀ 4.7 ± 0.7 µM) and SMMC-7721 (IC₅₀ 9.9 ± 1.3 µM) cancer cell lines [3]. As a bisabolane-type aglycone, phyllaemblic acid B is structurally aligned with the non-cytotoxic aglycone class. This lack of inherent cytotoxicity may be advantageous for applications requiring clean negative controls or for target-based screening where cytotoxicity is a confounding factor.

Cytotoxicity Cancer cell lines Selectivity

Recommended Research and Procurement Application Scenarios for Phyllaemblic Acid B


Scaffold-Hopping SAR Programs for Non-Nucleoside Antiviral Agents

Phyllaemblic acid B provides a bisabolane-based scaffold that is structurally orthogonal to the norbisabolane series dominating the phyllaemblic literature. While the norbisabolane glycoside phyllaemblicin B has demonstrated potent anti-CVB3 activity (IC₅₀ 7.8 µg/mL), its aglycone phyllaemblic acid is completely inactive [1]. Researchers designing next-generation antiviral scaffolds can use phyllaemblic acid B as a bisabolane template to probe whether the spiro-acetal architecture enables target engagement that is inaccessible to norbisabolane analogs. Procurement is warranted for medicinal chemistry groups seeking to expand intellectual property space around the phyllaemblic chemotype beyond the extensively patented norbisabolane glycoside series.

Aglycone Control Compound for Glycosylation-Dependent Activity Studies

The phyllaemblic literature consistently demonstrates that glycosylation is the dominant structural determinant of antiviral and cytotoxic activity: aglycones are inactive or weakly active, while glycosides exhibit low-micromolar to sub-micromolar potency [1][2]. Phyllaemblic acid B, as a bisabolane aglycone, serves as a critical negative control in experiments designed to isolate the pharmacophoric contribution of the sugar moiety. Its procurement is essential for any laboratory investigating the mechanism of action of phyllaemblicin-class glycosides, where distinguishing aglycone-mediated effects from glycone-mediated effects is experimentally mandatory.

Non-Purine Xanthine Oxidase Inhibitor Lead Discovery

In silico docking studies have identified phyllaemblic acid B among the major phytoconstituents of P. emblica with potential XO binding capacity, while the crude ethanolic extract demonstrated an XO IC₅₀ (352.0 µg/mL) superior to allopurinol (723.9 µg/mL) [1]. Although isolated compound data are lacking, phyllaemblic acid B represents one of only two sesquiterpenoid scaffolds implicated in XO inhibition from this species. Research groups pursuing non-purine XO inhibitors for gout and hyperuricemia can procure phyllaemblic acid B for in vitro validation of the in silico predictions and for subsequent medicinal chemistry optimization of the bisabolane scaffold.

Stereochemical Reference Standard for Bisabolane Sesquiterpenoid Quality Control

Phyllaemblic acid B and its co-occurring isomer phyllaemblic acid C share identical molecular formula (C₁₅H₂₄O₉) but differ in stereochemical configuration, as evidenced by distinct ¹³C NMR shifts (e.g., C-6: δ 53.0 vs. δ 43.9) and PGME-derived absolute stereochemistry [1]. Analytical laboratories and natural product repositories require authentic, stereochemically defined reference standards of phyllaemblic acid B to ensure accurate identification and quantification in P. emblica root extracts, to prevent misannotation in metabolomics databases, and to support regulatory filings for botanical drug products containing Phyllanthus emblica preparations.

Quote Request

Request a Quote for Phyllaemblic acid B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.